N-((tert-Butoxycarbonyl)alanyl-prolyl-phenylalanyl)-O-benzoylhydroxylamine

Catalog No.
S624668
CAS No.
157135-53-0
M.F
C29H36N4O7
M. Wt
552.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-((tert-Butoxycarbonyl)alanyl-prolyl-phenylalanyl...

CAS Number

157135-53-0

Product Name

N-((tert-Butoxycarbonyl)alanyl-prolyl-phenylalanyl)-O-benzoylhydroxylamine

IUPAC Name

[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carbonyl]amino]-1-oxo-3-phenylpropan-2-yl]amino] benzoate

Molecular Formula

C29H36N4O7

Molecular Weight

552.6 g/mol

InChI

InChI=1S/C29H36N4O7/c1-19(30-28(38)39-29(2,3)4)26(36)33-17-11-16-23(33)25(35)31-24(34)22(18-20-12-7-5-8-13-20)32-40-27(37)21-14-9-6-10-15-21/h5-10,12-15,19,22-23,32H,11,16-18H2,1-4H3,(H,30,38)(H,31,34,35)/t19-,22-,23-/m0/s1

InChI Key

VOZJHWQXGBWDNZ-VJBMBRPKSA-N

SMILES

CC(C(=O)N1CCCC1C(=O)NC(=O)C(CC2=CC=CC=C2)NOC(=O)C3=CC=CC=C3)NC(=O)OC(C)(C)C

Synonyms

Boc-Ala-Pro-Phe-HO-Bz, N-((tert-butoxycarbonyl)alanyl-prolyl-phenylalanyl)-O-benzoylhydroxylamine

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NC(=O)C(CC2=CC=CC=C2)NOC(=O)C3=CC=CC=C3)NC(=O)OC(C)(C)C

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NC(=O)[C@H](CC2=CC=CC=C2)NOC(=O)C3=CC=CC=C3)NC(=O)OC(C)(C)C

N-((tert-Butoxycarbonyl)alanyl-prolyl-phenylalanyl)-O-benzoylhydroxylamine is a synthetic compound characterized by its complex structure, which includes a tert-butoxycarbonyl group attached to an alanyl-prolyl-phenylalanyl peptide sequence, along with a benzoylhydroxylamine moiety. Its molecular formula is C22H32N4O6C_{22}H_{32}N_{4}O_{6} and it has a molecular weight of approximately 448.5 g/mol . This compound is notable for its potential applications in medicinal chemistry and biochemistry due to its unique structural features.

, primarily including a Lossen rearrangement. This reaction typically leads to the formation of an isocyanate intermediate, which can further react to yield the final product. The presence of both the hydroxylamine and benzoyl groups suggests that this compound may participate in various nucleophilic substitution reactions, particularly in the context of peptide synthesis.

While specific biological activity data for N-((tert-butoxycarbonyl)alanyl-prolyl-phenylalanyl)-O-benzoylhydroxylamine is limited, compounds with similar structures often exhibit significant biological properties. Peptides and their derivatives are known for their roles as signaling molecules, enzyme inhibitors, or therapeutic agents. The incorporation of hydroxylamine may enhance interactions with biological targets such as enzymes or receptors, potentially leading to applications in drug development.

The synthesis of N-((tert-butoxycarbonyl)alanyl-prolyl-phenylalanyl)-O-benzoylhydroxylamine can be achieved through several methods:

  • Peptide Coupling: The tert-butoxycarbonyl protected amino acids (alanyls, prolyls, and phenylalanines) can be coupled using standard peptide coupling reagents such as Dicyclohexylcarbodiimide (DCC) or N-Hydroxybenzotriazole (HOBt).
  • Protection and Deprotection Steps: The tert-butoxycarbonyl group serves as a protecting group that can be selectively removed after peptide formation to yield the free amine.
  • Formation of Hydroxylamine Derivative: The benzoylhydroxylamine moiety can be synthesized separately and then coupled to the peptide backbone through nucleophilic substitution.

N-((tert-Butoxycarbonyl)alanyl-prolyl-phenylalanyl)-O-benzoylhydroxylamineHighPotential enzyme inhibitorMedicinal chemistryN-(tert-Butoxycarbonyl)alanineLowLimitedBasic researchBenzoylhydroxylamineModerateModerateChemical synthesisN-(tert-Butoxycarbonyl)prolineLowLimitedPeptide synthesis

N-((tert-butoxycarbonyl)alanyl-prolyl-phenylalanyl)-O-benzoylhydroxylamine stands out due to its intricate structure combining multiple amino acids with a hydroxylamine functional group, which may enhance its biological activity compared to simpler derivatives.

Interaction studies for this compound could focus on its binding affinity to specific enzymes or receptors. Given its structural characteristics, it may interact with proteases or other enzymes that recognize peptide sequences. Additionally, studying its reactivity with various nucleophiles could provide insights into its potential as a drug candidate.

Several compounds are structurally similar to N-((tert-butoxycarbonyl)alanyl-prolyl-phenylalanyl)-O-benzoylhydroxylamine. These include:

  • N-(tert-Butoxycarbonyl)alanine: A simpler derivative lacking the proline and phenylalanine residues.
  • Benzoylhydroxylamine: A simpler compound that does not contain the peptide sequence but shares the hydroxylamine functionality.
  • N-(tert-Butoxycarbonyl)proline: Similar in structure but only includes proline in the sequence.

Comparison Table

Compound NameStructure ComplexityBiological Activity

Boc-Ala-Pro-Phe-OBz emerged in the early 1990s as part of efforts to develop traceless ligation strategies. Initial studies focused on its utility as a serine protease inhibitor, where it inactivated subtilisin Carlsberg via covalent carbamate formation at the catalytic serine residue. Structural analyses revealed that the peptide backbone adopts an unconventional orientation, avoiding the typical antiparallel β-sheet interaction with the enzyme’s active site. This discovery highlighted its potential for selective chemical modifications, paving the way for applications in peptide synthesis.

Position within the KAHA Ligation Framework

The KAHA ligation, introduced by Jeffrey W. Bode’s group, utilizes α-ketoacids and hydroxylamines to form amide bonds under aqueous conditions. Boc-Ala-Pro-Phe-OBz serves as a model O-benzoylhydroxylamine in type II KAHA reactions, where it reacts with α-ketoacids to generate peptides without epimerization. Key advantages include:

  • Chemoselectivity: The benzoyl group enhances electrophilicity at the hydroxylamine nitrogen, favoring reaction with α-ketoacids over other nucleophiles.
  • Traceless Byproducts: Releases CO₂ and benzoic acid, simplifying purification.

Significance in Contemporary Bioorganic Chemistry

Boc-Ala-Pro-Phe-OBz addresses longstanding challenges in native chemical ligation (NCL), particularly for peptides lacking cysteine residues. Its compatibility with unprotected side chains enables synthesis of complex proteins like ubiquitin and cyclic peptides. Furthermore, computational studies confirm its low-energy transition states during ligation, ensuring high yields even in sterically hindered environments.

Research Evolution Timeline

YearMilestoneKey Findings
1994Initial synthesisDemonstrated subtilisin inactivation via carbamate formation.
2012Mechanistic elucidation¹⁸O-labeling studies clarified oxygen transfer pathways in KAHA ligation.
2017Computational modelingDensity functional theory (DFT) validated a Lossen rearrangement mechanism for carbamate formation.
2020Protein synthesisApplied in total synthesis of S100A4, a metastasis-linked protein.

Relevance to Protein Chemical Synthesis

Boc-Ala-Pro-Phe-OBz enables convergent synthesis of large polypeptides (>200 residues) by ligating smaller, unprotected fragments. This avoids cumulative epimerization errors associated with stepwise solid-phase synthesis. For example, human glucagon-like peptide-1 (GLP-1) was synthesized using this method, preserving critical stereochemical integrity.

XLogP3

3.8

Other CAS

157135-53-0

Wikipedia

N-((tert-Butoxycarbonyl)alanyl-prolyl-phenylalanyl)-O-benzoylhydroxylamine

Dates

Last modified: 08-15-2023

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